molecular formula C13H15N5O2S B2916756 N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide CAS No. 338407-83-3

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide

Cat. No. B2916756
CAS RN: 338407-83-3
M. Wt: 305.36
InChI Key: SFVYHTZUIVLPRY-UHFFFAOYSA-N
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Description

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide, also known as PHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHS is a sulfonamide derivative that is synthesized through a multistep process. Its unique chemical structure and properties make it an ideal candidate for various research applications.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Benzenesulfonamides Derivatives : Various derivatives of benzenesulfonamides have been synthesized using microwave irradiation, showcasing a methodological advancement in the synthesis of these compounds. This process has led to the creation of compounds with potential inhibitory effects on certain enzymes, such as carbonic anhydrase I and II, indicating their relevance in biochemical research (Gul et al., 2016).

  • Anticancer Activity Evaluation : Some novel derivatives have been evaluated for their anticancer activity, specifically against human cancer cell lines, indicating their potential therapeutic applications. For instance, certain compounds showed significant activity against leukemia and non-small cell lung cancer, suggesting their potential as leads for developing new anticancer agents (Rathish et al., 2012).

Biochemical Evaluation and Potential Therapeutic Applications

  • Enzyme Inhibition Potential : Derivatives have been screened for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies were carried out to understand the binding modes, showing the compounds' potential in addressing diseases related to enzyme dysfunction (Kausar et al., 2019).

  • Antimicrobial Activities : The antimicrobial activities of benzenesulfonamide derivatives have been explored, revealing their potential as antibacterial and antifungal agents. This highlights the compound's versatility in addressing various microbial infections (Aslan et al., 2012).

properties

IUPAC Name

1-amino-3-anilino-2-(benzenesulfonyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c14-15-13(17-16-11-7-3-1-4-8-11)18-21(19,20)12-9-5-2-6-10-12/h1-10,16H,14H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYHTZUIVLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NS(=O)(=O)C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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